molecular formula C20H24O4 B1230933 Bipinnatin J

Bipinnatin J

Cat. No.: B1230933
M. Wt: 328.4 g/mol
InChI Key: RCFMTOJVVOOMTO-PVUOXGCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bipinnatin J is a natural product found in Antillogorgia bipinnata with data available.

Scientific Research Applications

Synthesis Techniques and Pathways

Bipinnatin J, a compound isolated from marine sources, has been the subject of various synthetic studies due to its intriguing chemical structure and potential biological activities. The total synthesis of this compound has been achieved through different methodologies, highlighting the compound's significance in synthetic organic chemistry. For instance, Huang and Rawal (2006) accomplished the synthesis using a silver ion promoted SN1-type gamma-alkylation of a siloxyfuran and a diastereoselective Cr(II)-mediated macrocyclization, demonstrating the influence of the furanone stereocenter at C10 on the stereochemistry of additional stereocenters (Qinhua Huang & V. Rawal, 2006). Roethle and Trauner (2006) described a nine-step, stereoselective synthesis featuring a ruthenium-catalyzed Alder-ene reaction, Stille cross-coupling, and intramolecular Nozaki-Hiyama-Kishi allylation, discussing the biosynthetic relationship between this compound and other diterpenes isolated from gorgonian corals (P. A. Roethle & D. Trauner, 2006).

Biosynthetic Relationships and Derivatives

The exploration of biosynthetic relationships among furanocembranoids, including this compound, has provided insights into the possible biosynthetic pathways and interrelations among various marine natural products. Roethle, Hernandez, and Trauner (2006) reported the asymmetric total synthesis of (-)-Bipinnatin J and its conversion into other compounds like (+)-intricarene, highlighting the potential role of transannular 1,3-dipolar cycloadditions in biosynthesis and the interconnected nature of marine diterpenes (P. A. Roethle, Paul T. Hernandez, & D. Trauner, 2006). Further synthesis studies by Tang, Bray, and Pattenden (2009) involved a biogenetically patterned pathway from (-)-Bipinnatin J to (+)-intricarene, utilizing a novel transannular [5+2] (1,3-dipolar) cycloaddition, mimicking the natural biosynthesis pathway (Bencan Tang, C. D. Bray, & G. Pattenden, 2009).

Photochemical Studies

Photochemical isomerisation studies on this compound and related compounds like rubifolide have unraveled some aspects of the biosynthesis interrelationships between macrocyclic and polycyclic cembranoids found in corals. These studies, conducted by Li and Pattenden (2011), have provided insights into the photochemical reactions and potential biosynthetic pathways involved in the natural production of these complex marine natural products (Yi Li & G. Pattenden, 2011).

Properties

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

(2Z,5S,11S,12S)-12-hydroxy-3,14-dimethyl-11-prop-1-en-2-yl-6,16-dioxatricyclo[11.2.1.15,8]heptadeca-1(15),2,8(17),13-tetraen-7-one

InChI

InChI=1S/C20H24O4/c1-11(2)17-6-5-14-10-16(24-20(14)22)8-12(3)7-15-9-13(4)19(23-15)18(17)21/h7,9-10,16-18,21H,1,5-6,8H2,2-4H3/b12-7-/t16-,17-,18-/m0/s1

InChI Key

RCFMTOJVVOOMTO-PVUOXGCVSA-N

Isomeric SMILES

C/C/1=C/C2=CC(=C(O2)[C@H]([C@@H](CCC3=C[C@H](C1)OC3=O)C(=C)C)O)C

Canonical SMILES

CC1=CC2=CC(=C(O2)C(C(CCC3=CC(C1)OC3=O)C(=C)C)O)C

Synonyms

bipinnatin J

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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